Furanochromone

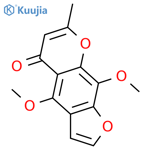

Furanochromones are a class of naturally occurring organic compounds that belong to the flavonoid family. These compounds feature a furan ring fused to a chromone moiety, giving them unique structural characteristics and diverse biological activities. Furanochromones are widely distributed in plants such as citrus fruits, berries, and legumes, where they play significant roles in plant defense mechanisms against pathogens and environmental stresses.

Structurally, furanochromones can vary significantly based on the position of substituents attached to the chromone ring and the furan ring. Their biological activities are extensive, including antioxidant properties, anti-inflammatory effects, and potential anticancer actions. Due to their broad spectrum of bioactivities, furanochromones have garnered considerable interest in pharmacological research, with ongoing studies exploring their therapeutic applications.

These compounds are often isolated from plant sources for further chemical analysis and are valuable tools in understanding the biological significance of natural products. Their presence in various dietary sources makes them relevant to the study of health-promoting phytochemicals.

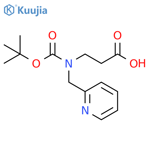

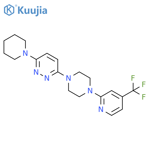

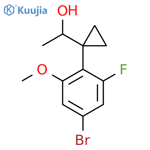

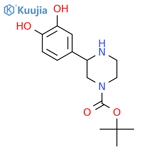

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

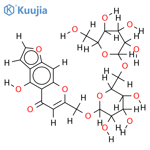

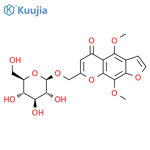

7-[(O-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranosyl)oxy]methyl-4-hydroxy-5H-furo[3,2-g][1]benzopyran-5-one | 1130997-14-6 | C24H28O15 |

|

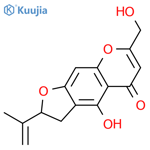

4-hydroxy-7-(hydroxymethyl)-2-isopropenyl-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-5-one | 17398-06-0 | C15H14O5 |

|

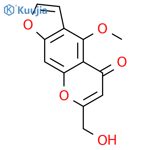

7-(hydroxymethyl)-4-methoxy-5H-furo[3,2-g]chromen-5-one | 478-79-5 | C13H10O5 |

|

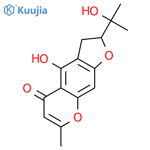

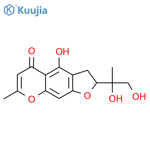

(2S)-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-2,3-dihydro-5H-furo[3,2-g]chromen-5-one | 492-52-4 | C15H16O5 |

|

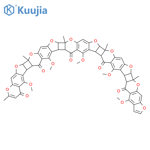

Visnagin oligomers; Visnagin pentamer (n = 4) | 219803-73-3 | C65H50O20 |

|

Ammiol; O-β-D-Glucopyranoside | 123715-08-2 | C20H22O11 |

|

Cnidimol B | 103629-81-8 | C15H16O6 |

|

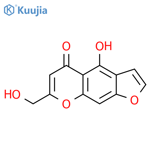

Norkhellol | 4439-68-3 | C12H8O5 |

|

Khellin | 82-02-0 | C14H12O5 |

|

Prim-O-glucosylcimifugin | 8063-18-1 | C22H28O11 |

Verwandte Literatur

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

4. Book reviews

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

Empfohlene Lieferanten

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte